molecular formula C5H10N2O2 B13335443 Methyl-3-oxobutylnitrosamine CAS No. 87425-67-0

Methyl-3-oxobutylnitrosamine

Cat. No.: B13335443
CAS No.: 87425-67-0
M. Wt: 130.15 g/mol
InChI Key: VTWGSKWOXXKIEV-UHFFFAOYSA-N
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Preparation Methods

Methyl-3-oxobutylnitrosamine can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is typically generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{R}_2\text{NH} + \text{HONO} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] In this reaction, the secondary amine reacts with nitrous acid to form the nitrosamine and water .

Chemical Reactions Analysis

Methyl-3-oxobutylnitrosamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitroso compounds, while reduction can yield amines .

Scientific Research Applications

Methyl-3-oxobutylnitrosamine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Methyl-3-oxobutylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. These enzymes convert the nitrosamine into electrophilic intermediates that can react with DNA to form covalent addition products (DNA adducts). These adducts can induce mutations if not repaired, leading to carcinogenesis .

Comparison with Similar Compounds

Methyl-3-oxobutylnitrosamine can be compared with other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar structural features, including the presence of an N-nitroso group. this compound is unique in its specific molecular structure and the presence of a ketone group .

Similar compounds include:

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosodiisopropylamine (NDIPA)
  • N-nitrosoethylisopropylamine (NEIPA)
  • N-nitrosodibutylamine (NDBA)

These compounds are also known for their potential carcinogenic properties and are studied for their effects on DNA and their role in cancer development.

Properties

CAS No.

87425-67-0

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-methyl-N-(3-oxobutyl)nitrous amide

InChI

InChI=1S/C5H10N2O2/c1-5(8)3-4-7(2)6-9/h3-4H2,1-2H3

InChI Key

VTWGSKWOXXKIEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN(C)N=O

Origin of Product

United States

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